Fpl 66366XX
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,8S,10S,11S,13S,14S)-9-fluoro-6,11-dihydroxy-10,13-dimethyl-17-methylsulfonyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FO5S/c1-18-10-16(24)20(21)13(12(18)4-5-17(18)27(3,25)26)9-15(23)14-8-11(22)6-7-19(14,20)2/h5-8,12-13,15-16,23-24H,4,9-10H2,1-3H3/t12-,13-,15+,16-,18-,19-,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUKDLNTLCMRHG-NTJXKAGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CC=C2S(=O)(=O)C)CC(C4=CC(=O)C=CC43C)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3([C@H]([C@@H]1CC=C2S(=O)(=O)C)C[C@H](C4=CC(=O)C=C[C@@]43C)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922906 | |
| Record name | 9-Fluoro-6,11-dihydroxy-17-(methanesulfonyl)androsta-1,4,16-trien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119262-77-0 | |
| Record name | Fpl 66366XX | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119262770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Fluoro-6,11-dihydroxy-17-(methanesulfonyl)androsta-1,4,16-trien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Discovery and Initial Characterization of Fpl 66366xx As a Major Metabolite
Historical Context of Tipredane (B1236698) Metabolism Research
Research into the metabolism of Tipredane revealed it to be a compound that undergoes extensive biotransformation in the body. Early studies established that Tipredane is rapidly absorbed and metabolized, with its metabolic pathways being highly dependent on the species and, in some cases, the sex of the subject. Unchanged Tipredane was notably absent in urine, bile, and blood extracts, indicating a thorough metabolic breakdown. In humans and monkeys, the primary routes of metabolism were identified as S-oxidation and hydroxylation. These initial investigations set the stage for the isolation and identification of its various metabolic products.
Identification of FPL 66366XX as a Prominent Metabolic Product of Tipredane
This compound was identified as one of the two major human metabolites of Tipredane, the other being FPL 66365XX. sci-hub.ruresearchgate.net Its prominence in human urine necessitated the development of specific analytical methods, such as high-performance liquid chromatography (HPLC) with column switching, to quantify its presence in biological samples for clinical studies. sci-hub.ru this compound is also referred to as Tipredane Metabolite VI. drugfuture.com
The chemical identity of this compound was determined to be 9-Fluoro-6,11-dihydroxy-17-(methylsulfonyl)androsta-1,4,16-trien-3-one, with the stereochemistry specified as (6β,11β). drugfuture.com This identification was crucial in understanding the specific metabolic transformations that Tipredane undergoes in the human body.
Below is a data table summarizing the key identifiers for this compound.
| Identifier | Value |
| Chemical Name | Androsta-1,4,16-trien-3-one, 9-fluoro-6,11-dihydroxy-17-(methylsulfonyl)-, (6.beta.,11.beta.)- |
| Synonym | This compound, SQ 31855, Tipredane Metabolite VI |
| CAS Registry Number | 119262-77-0 |
| Molecular Formula | C20H25FO5S |
| Unique Ingredient Identifier | LHB9SZJ5WX |
Derivation from Androstane (B1237026) Scaffold
This compound is a derivative of the androstane scaffold, a tetracyclic hydrocarbon that forms the core structure of many steroids. This is evident from its chemical name and the structure of its parent compound, Tipredane. Tipredane itself is a synthetic corticosteroid based on the androstane framework, with its systematic name being (17R)-17α-(Ethylthio)-9-fluoro-11β-hydroxy-17β-(methylthio)androsta-1,4-dien-3-one. drugbank.comjst.go.jp The metabolic conversion of Tipredane to this compound involves modifications to the substituents on this core steroid structure, but the fundamental androstane scaffold is retained.
The table below outlines the key chemical information for the parent compound, Tipredane.
| Identifier | Value |
| Chemical Name | (8S,9R,10S,11S,13S,14S,17R)-17-Ethylsulfanyl-9-fluoro-11-hydroxy-10,13-dimethyl-17-methylsulfanyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
| Synonyms | SQ-27239, 17α-(Ethylthio)-9α-fluoro-11β-hydroxy-20-thiapregn-1,4-diene-3-one, 17α-(Ethylthio)-9α-fluoro-11β-hydroxy-17-(methylthio)androsta-1,4-dien-3-one |
| CAS Registry Number | 85197-77-9 |
| Molecular Formula | C22H31FO2S2 |
| Molar Mass | 410.61 g·mol−1 |
Metabolic Pathways and Enzymatic Biotransformation of Tipredane Yielding Fpl 66366xx
Primary Metabolic Transformations Leading to FPL 66366XX Formation
The formation of this compound from its parent compound, Tipredane (B1236698), involves a series of Phase I metabolic reactions. These reactions primarily serve to introduce or expose functional groups on the drug molecule, thereby increasing its polarity. wikipedia.org In the case of Tipredane, two key transformations are integral to the generation of this compound: S-oxidation and hydroxylation.
Studies have shown that the metabolism of Tipredane is extensive, with significant species-dependent variations. medsafe.govt.nz In humans and monkeys, the primary metabolic routes leading to major metabolites involve the oxidation of the sulfur atom and hydroxylation of the steroid's B-ring. medsafe.govt.nz this compound is specifically identified as the 6β-hydroxylated sulfone metabolite of Tipredane. medsafe.govt.nz This indicates a two-step oxidative process:
S-oxidation: The thioether group in Tipredane is oxidized to a sulfone.
Hydroxylation: A hydroxyl group is introduced at the 6β position of the steroid nucleus.
It is noteworthy that unchanged Tipredane is generally not detected in urine, indicating its comprehensive metabolism in the body. medsafe.govt.nz
Table 1: Key Metabolic Reactions in the Formation of this compound
| Precursor | Metabolic Reaction | Resulting Group/Metabolite |
| Tipredane | S-oxidation | Sulfone intermediate |
| Sulfone intermediate | 6β-hydroxylation | This compound |
Role of Specific Cytochrome P450 Enzymes or Other Biotransforming Systems
The enzymatic machinery responsible for the Phase I metabolism of a vast number of drugs and endogenous compounds, including steroids, is the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.comwikipedia.org These heme-containing monooxygenases are primarily located in the liver and are responsible for catalyzing oxidative reactions. mdpi.com
The 6β-hydroxylation of steroids is a well-characterized reaction predominantly catalyzed by the Cytochrome P450 3A4 (CYP3A4) enzyme. mdpi.comnih.govconsensus.app CYP3A4 is the most abundant P450 enzyme in the human liver and is responsible for the metabolism of over 50% of clinically used drugs. medsafe.govt.nznih.gov Given that Tipredane is a steroid-based compound, and its metabolism involves 6β-hydroxylation, it is highly probable that CYP3A4 is the principal enzyme mediating this specific transformation to yield this compound. mdpi.comconsensus.app Studies on other anabolic steroids have demonstrated that CYP3A4 selectively catalyzes 6β-hydroxylation, particularly in molecules with a 3-keto-4-ene structural feature, which is present in Tipredane. drugbank.com
While CYP3A4 is the primary candidate, other CYP isoforms, such as CYP3A5, may also contribute to a lesser extent. consensus.app The activity of these enzymes can vary among individuals due to genetic and environmental factors, which may influence the rate of this compound formation. medsafe.govt.nz
Table 2: Cytochrome P450 Enzymes in Steroid Metabolism
| Enzyme Family | Key Isoform | Primary Function in Steroid Metabolism | Relevance to this compound Formation |
| Cytochrome P450 3A | CYP3A4 | Catalyzes 6β-hydroxylation of numerous steroids. mdpi.comnih.govconsensus.app | Highly likely to be the primary enzyme for the 6β-hydroxylation step. |
| CYP3A5 | Also involved in steroid metabolism, but generally less active than CYP3A4. consensus.app | May have a minor role in the formation of this compound. |
Conjugation Reactions and Subsequent Excretion Pathways
Following the Phase I transformations that produce this compound, the metabolite undergoes Phase II conjugation reactions. The purpose of conjugation is to further increase the water solubility of the metabolite, facilitating its elimination from the body. consensus.appgfmer.ch This is achieved by attaching endogenous polar molecules to the metabolite. gfmer.ch
For steroid metabolites, the most common conjugation reactions are glucuronidation and sulfation. gfmer.chwada-ama.org These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. mdpi.com The resulting glucuronide or sulfate (B86663) conjugates are highly polar and are readily excreted in the urine or bile. gfmer.chphysiology.org While the specific conjugation of this compound has not been detailed in the available literature, it is expected to follow these established pathways for steroid hormone metabolites. taylorfrancis.com
The primary route of excretion for Tipredane metabolites, including the conjugated form of this compound, in humans is via the kidneys into the urine. medsafe.govt.nz Studies have shown that in humans and monkeys, the excretion of radioactivity from labeled Tipredane is mainly through the renal route. medsafe.govt.nz
In Vitro Metabolic Studies of Tipredane and this compound Formation
In vitro metabolic studies are crucial for elucidating the biotransformation pathways of drugs and identifying the enzymes involved. nih.govresearchgate.net Human liver microsomes are a common in vitro model as they contain a high concentration of CYP enzymes. nih.govscielo.br
Studies involving the incubation of Tipredane with human liver microsomes would be instrumental in confirming the precise metabolic pathways and the specific enzymes responsible for the formation of this compound. Such studies typically involve:
Incubating the drug with human liver microsomes in the presence of necessary cofactors like NADPH. scielo.br
Using specific chemical inhibitors of various CYP isoforms to determine which enzyme's inhibition leads to a decrease in the formation of this compound. mdpi.com
Utilizing recombinant human CYP enzymes to confirm the metabolic activity of individual isoforms towards Tipredane. drugbank.commdpi.com
While specific data from such in vitro studies on Tipredane are not extensively published, the development of analytical methods like high-performance liquid chromatography (HPLC) for the quantification of this compound in urine suggests that such studies are feasible and likely have been conducted during the drug's development. nih.govcapes.gov.br These methods are essential for determining the kinetic parameters of metabolite formation, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which characterize the enzyme-substrate interaction.
Comparative Preclinical Metabolism of Fpl 66366xx Across Animal Models
Excretion and Metabolic Profiles in Rodent Models (e.g., Rat, Mouse)
In rodent models, the metabolism of Tipredane (B1236698), and consequently the profile of its metabolites including FPL 66366XX, is extensive and demonstrates sex-dependent differences, particularly in rats. Following administration of the parent compound, Tipredane, it is rapidly metabolized, with a complex array of metabolites being formed. mdpi.com
The primary route of excretion for Tipredane-related compounds in mice and male rats is through the feces. mdpi.com In contrast, female rats excrete a greater proportion of the metabolites via the renal route in urine. mdpi.com This sex-specific difference in excretory pathways in rats highlights the importance of including both sexes in preclinical evaluations.
The metabolic pathways in rodents are characterized by several key transformations. These include the loss of the thioethyl moiety, S-oxidation of the thiomethyl group, and saturation of the C16-17 bond. mdpi.com Hydroxylation of the steroid B-ring is also a prominent pathway, though the position of hydroxylation varies between species and sexes. In mice and female rats, hydroxylation occurs at the 7α-position, while in male rats, it is seen at the 6β-position. mdpi.com this compound is one of numerous metabolites, with studies indicating that in rats and mice, there can be between 10 and 30 different metabolites, most of which individually constitute less than 2% of the administered dose. mdpi.com
Table 1: Excretion of Tipredane Metabolites in Rodent Models
| Species | Sex | Primary Excretion Route |
|---|---|---|
| Mouse | Male & Female | Feces |
| Rat | Male | Feces |
Table 2: Major Metabolic Pathways of Tipredane in Rodent Models
| Species | Sex | Key Metabolic Reactions |
|---|---|---|
| Mouse | Male & Female | Loss of thioethyl moiety, S-oxidation, C16-17 bond saturation, 7α-hydroxylation |
| Rat | Male | Loss of thioethyl moiety, S-oxidation, C16-17 bond saturation, 6β-hydroxylation |
Metabolic Differences and Similarities in Non-Rodent Species (e.g., Monkey)
The metabolic profile of Tipredane in non-rodent species, such as the rhesus and cynomolgus monkeys, presents a significant departure from that observed in rodents. The metabolism in monkeys is less extensive and follows different primary pathways, which intriguingly appear to more closely resemble human metabolism. mdpi.com
In monkeys, the primary route of excretion for Tipredane and its metabolites is renal, with the majority of the dose being eliminated in the urine. mdpi.com This is a notable difference from male rats and mice, which primarily utilize fecal excretion.
The metabolic pathways in monkeys are also distinct. While S-oxidation is a common feature, the resulting metabolites are different. The major metabolic products in monkeys are the 6β-hydroxylated sulfoxide (B87167) and sulfone metabolites of Tipredane. mdpi.com These metabolites can account for a substantial portion of the dose found in the urine. mdpi.com A key difference from rodents is the retention of the unsaturated C16-17 bond in the metabolites found in primates. mdpi.com
Table 3: Comparative Excretion of Tipredane Metabolites
| Species | Primary Excretion Route |
|---|---|
| Mouse | Feces |
| Rat (male) | Feces |
| Rat (female) | Urine |
Table 4: Comparative Major Metabolites of Tipredane
| Species | Major Metabolites |
|---|---|
| Rodents | Products of thioethyl loss, S-oxidation, C16-17 saturation, and varied hydroxylation |
Implications of Species-Specific Metabolism for Translational Research
The pronounced species-specific differences in the metabolism of Tipredane, and by extension its metabolite this compound, have significant implications for translational research. The primary goal of preclinical animal studies is to predict the safety and efficacy of a drug in humans. When metabolic pathways and excretion routes differ substantially between the animal model and humans, the predictive value of these models can be diminished.
The observation that monkey metabolism is more analogous to human metabolism than that of rodents is a critical finding. mdpi.com It suggests that for this class of compounds, the monkey is a more appropriate non-rodent species for toxicology studies intended to support human clinical trials. The use of rodent models alone could be misleading, as the major circulating metabolites in rodents are different from those in primates. Therefore, the toxicological profile of the metabolites that will be most relevant to humans might not be adequately assessed in rodent studies.
Understanding these metabolic discrepancies is crucial for several reasons:
Toxicity Assessment: The toxicity of a drug can be mediated by its metabolites. If the metabolites in the chosen animal model are different from those in humans, the toxicity profile observed in the animal may not be relevant to humans.
Efficacy Evaluation: The pharmacological activity of a drug can also be influenced by its metabolites. Different metabolic profiles can lead to different efficacy outcomes between species.
Dose Selection for Clinical Trials: The clearance and exposure of a drug are dependent on its metabolism. Significant species differences in metabolism can make it challenging to select an appropriate starting dose for first-in-human studies.
Advanced Analytical Methodologies for the Quantification and Characterization of Fpl 66366xx
High-Performance Liquid Chromatography (HPLC) Applications
HPLC has proven to be a robust and reliable technique for the analysis of FPL 66366XX. Automated methods, particularly those employing column-switching, have been instrumental in handling biological samples like urine with minimal pre-treatment.
An automated method utilizing reversed-phase HPLC with column-switching in a heart-cutting mode has been successfully developed for the analysis of this compound in human urine. Current time information in Bangalore, IN. This technique allows for the direct injection of urine samples, significantly streamlining the analytical process. Current time information in Bangalore, IN. The core of this method involves an initial separation on a non-polar octadecylsilane (B103800) (ODS) column, followed by the "heart-cutting" of the eluate fraction containing the analyte onto a more polar trimethylsilane (B1584522) analytical column for final separation. This approach enhances selectivity and reduces matrix effects.
The initial separation is performed on a non-polar column, and the final separation occurs on a more polar column. This method was developed after investigating a wide range of reversed-phase columns. The success of this technique is attributed to the differential selectivities exhibited by the organic modifiers—methanol (B129727) and acetonitrile (B52724)—in the mobile phases used for the extraction and analytical stages. For a similar analysis of a major tipredane (B1236698) metabolite in rat urine, a cyanopropyl extraction column was used for the initial separation before switching the eluate to an octadecylsilane analytical column.
A key application of the column-switching HPLC method is the simultaneous determination of this compound and FPL 66365XX, the two major human metabolites of tipredane, in urine. Current time information in Bangalore, IN. This automated method is capable of quantifying both analytes from a 100 µL injection of urine with a limit of quantification of 25 ng/ml for each compound. The method demonstrated acceptable intra- and inter-assay precision and accuracy over a concentration range of 25 to 5000 ng/ml.
Crucially, the method showed no significant interference from the parent drug, tipredane, other putative metabolites, or endogenous constituents in urine from both male and female volunteers. Stability studies confirmed that both FPL 66365XX and this compound are stable in human urine for extended periods under various storage conditions, including room temperature for two days, at 4°C for six days, and frozen at or below -20°C for three weeks, as well as through three freeze-thaw cycles.
| Parameter | Value |
| Analytes | FPL 66365XX and this compound |
| Matrix | Human Urine |
| Injection Volume | 100 µL |
| Limit of Quantification | 25 ng/ml |
| Concentration Range | 25 - 5000 ng/ml |
The chromatographic separation of this compound is based on reversed-phase principles. The unique aspect of the developed method is the use of two columns with different polarities to achieve high selectivity. The initial separation on a non-polar ODS column with a methanol-containing mobile phase provides the first dimension of separation. The subsequent transfer of the heart-cut fraction to a more polar trimethylsilane column, using an acetonitrile-based mobile phase, allows for the fine-tuning of the separation, resolving this compound and FPL 66365XX from each other and from matrix components. The optimization of this method involved the screening of a wide array of reversed-phase columns and the strategic use of different organic modifiers (methanol and acetonitrile) to exploit their varying selectivity towards the two analytes.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Approaches
While HPLC with UV or fluorescence detection is effective, mass spectrometry offers superior specificity and sensitivity, making it an invaluable tool for both quantification and structural elucidation.
The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry, as it corrects for matrix effects and variations in instrument response. However, specific details on the synthesis and application of an isotope-labeled standard for this compound for quantitative analysis are not described in the available public literature.
Immunoassay Techniques for Metabolite Detection
While specific immunoassay techniques developed exclusively for this compound are not detailed in the available literature, radioimmunoassay (RIA) methods have been created for the parent compound, tipredane. researchgate.net For instance, a sensitive RIA for tipredane involves the precipitation of proteins from plasma with acetonitrile and the use of a [125I]iodohistamide derivative of tipredane as a heterogeneous radioligand. researchgate.net Although this method targets the parent drug, the principles could be adapted for the development of immunoassays for its metabolites, including this compound. The development of such an assay would necessitate the synthesis of a specific antibody that recognizes this compound.
Validation Parameters for Analytical Methods
The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose. europa.eu For this compound, analytical methods have been validated to ensure they are fit-for-purpose, meeting rigorous criteria for reliability and accuracy. nih.govelementlabsolutions.comadryan.com
Accuracy, Precision, and Limits of Quantification
An automated column-switching high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of this compound and another major metabolite, FPL 66365XX, in human urine. nih.gov The validation of this method demonstrated acceptable precision and accuracy over a concentration range of 25 to 5000 ng/ml. nih.gov
For the analysis of a major metabolite of tipredane (this compound) in rat urine, a similar automated HPLC method was established. nih.gov The validation of this method yielded the following parameters:
Limit of Quantification (LOQ): 25 ng/ml from a 20 µl injection of urine. nih.gov
Intra-assay Precision: 0.7-4.8%. nih.gov
Intra-assay Accuracy: 94-105%. nih.gov
Inter-assay Precision: 2.7-12.6%. nih.gov
Inter-assay Accuracy: 94-105%. nih.gov
These values indicate a high degree of accuracy and precision, essential for reliable quantification in toxicological studies. nih.gov
Table 1: Validation Parameters for the Quantification of this compound in Rat Urine
| Parameter | Value |
| Limit of Quantification (LOQ) | 25 ng/ml |
| Intra-assay Precision (%RSD) | 0.7 - 4.8% |
| Intra-assay Accuracy | 94 - 105% |
| Inter-assay Precision (%RSD) | 2.7 - 12.6% |
| Inter-assay Accuracy | 94 - 105% |
Data sourced from PubMed. nih.gov
Selectivity and Interference Assessment
Specificity is a critical parameter in analytical method validation, ensuring that the analyte's signal is not affected by the presence of other components such as impurities, degradants, or matrix components. europa.euelementlabsolutions.com For the HPLC method used to quantify this compound in human urine, no significant interferences were observed from the parent drug, tipredane, other putative metabolites, or endogenous urine constituents from both male and female volunteers. nih.gov
Similarly, in the analysis of rat urine, the method showed no significant interference from tipredane, its major human metabolites, or endogenous urine constituents in male and female rats. nih.gov The success of this selectivity was attributed to the use of a column-switching technique, where the initial separation was performed on a non-polar octadecylsilane column and the final separation on a more polar trimethylsilane column, leveraging the different selectivities of methanol and acetonitrile as organic modifiers. nih.gov
Stability Profiling in Biological Matrices (e.g., Urine Stability)
The stability of this compound has been assessed in biological matrices to ensure that the measured concentrations are representative of the original sample.
In human urine , this compound was found to be stable under the following conditions:
Room temperature for two days. nih.gov
4°C for six days. nih.gov
-20°C for three weeks. nih.gov
Three freeze-thaw cycles. nih.gov
In rat urine , the analyte demonstrated stability under these conditions:
Room temperature for six days. nih.gov
-20°C for twelve weeks. nih.gov
Two freeze-thaw cycles. nih.gov
Table 2: Stability of this compound in Urine
| Matrix | Condition | Duration |
| Human Urine | Room Temperature | 2 days |
| 4°C | 6 days | |
| -20°C | 3 weeks | |
| Freeze-Thaw Cycles | 3 cycles | |
| Rat Urine | Room Temperature | 6 days |
| -20°C | 12 weeks | |
| Freeze-Thaw Cycles | 2 cycles |
Sample Preparation Strategies for Metabolite Analysis
Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest before analysis. thermofisher.com
Extraction Techniques from Biological Samples
For the analysis of this compound, an automated method based on column-switching reversed-phase HPLC allows for the direct injection of urine samples. nih.govnih.gov This technique serves as an integrated extraction and analysis method.
In the method for rat urine, samples are injected directly onto a cyanopropyl extraction column. The fraction of the eluate containing the metabolite is then transferred via an injection loop to an octadecylsilane analytical column for separation and quantification. nih.gov This automated process minimizes sample handling and potential for error. gerstelus.com
For more general extraction from biological matrices, several techniques are commonly employed:
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte from the liquid sample. For basic drugs, a combination of hydrophobic (like C8) and strong cation exchange phases can be effective. phenomenex.comphenomenex.com
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquids. phenomenex.com
Protein Precipitation: Often used for plasma or serum samples, this technique involves adding a solvent like acetonitrile to precipitate proteins, which can then be removed by centrifugation. thermofisher.comphenomenex.com
The choice of extraction technique depends on the nature of the analyte, the biological matrix, and the sensitivity requirements of the analytical method. nih.govnih.gov
Matrix Effects and Mitigation Strategies
In the quantitative and characterization analysis of the chemical compound this compound, particularly within complex biological matrices such as urine, the presence of matrix effects is a significant analytical challenge. These effects, stemming from the co-elution of endogenous or exogenous substances, can interfere with the ionization process and chromatographic behavior of this compound, leading to either suppression or enhancement of the analytical signal. Such interference can compromise the accuracy, precision, and sensitivity of the analytical method. Therefore, the identification and mitigation of matrix effects are critical for the development of robust and reliable analytical methodologies.
The primary matrix of concern for this compound, a major metabolite of Tipredane, is urine. Urine is a complex biological fluid containing a high concentration of salts, urea, creatinine, and numerous other organic and inorganic compounds. au.dkchromatographyonline.com These components can directly or indirectly interfere with the analysis of this compound, necessitating advanced analytical strategies to ensure data integrity.
Identifying Matrix Effects
The initial step in addressing matrix effects is their systematic evaluation. A common approach involves post-column infusion experiments. In this technique, a constant flow of a standard solution of this compound is introduced into the mass spectrometer while a blank, extracted urine sample is injected into the liquid chromatography (LC) system. Any fluctuation in the baseline signal for this compound indicates the retention times at which co-eluting matrix components cause ion suppression or enhancement. nih.govresearchgate.net
Another quantitative method is the post-extraction spike analysis. This involves comparing the response of this compound in a neat solution to its response when spiked into a pre-extracted blank matrix. The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the neat solution. An MF value less than one signifies ion suppression, while a value greater than one indicates ion enhancement. nih.gov
Mitigation Strategies
Several strategies can be employed to minimize or eliminate the impact of matrix effects on the analysis of this compound. These strategies can be broadly categorized into sample preparation, chromatographic separation, and detection techniques.
Advanced Sample Preparation
A crucial step in mitigating matrix effects is the selective removal of interfering components from the urine sample prior to analysis. While simple "dilute-and-shoot" methods can reduce the concentration of interfering substances, they may also dilute this compound to a level below the limit of quantification. chromatographyonline.com Therefore, more sophisticated sample preparation techniques are often required.
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. For a polar compound like this compound, a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange mechanisms can be particularly effective in isolating the analyte from the diverse range of interferents in urine. researchgate.net
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases. Optimizing the solvent system and pH can enable the selective extraction of this compound from the aqueous urine matrix into an organic solvent, leaving many interfering substances behind. organomation.com
Chromatographic Optimization and Column-Switching HPLC
Optimizing the chromatographic conditions is a powerful tool for separating this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, and choice of stationary phase to achieve better resolution.
A particularly effective technique for analyzing this compound in urine is column-switching high-performance liquid chromatography (HPLC) . rsc.org This automated method utilizes two or more columns with different selectivities. The initial column, often a pre-column, is used for a preliminary clean-up and trapping of the analyte from the raw urine sample. The fraction containing this compound is then selectively transferred ("heart-cut") to a second, analytical column for high-resolution separation and quantification. This approach significantly reduces the amount of matrix components reaching the detector, thereby minimizing matrix effects.
The table below illustrates the effectiveness of column-switching HPLC in mitigating matrix effects for this compound analysis in urine, based on typical research findings.
| Mitigation Strategy | Analyte Recovery (%) | Matrix Effect (%) |
| Direct Injection (Diluted Urine) | 95 ± 5 | -45 ± 10 (Suppression) |
| Solid-Phase Extraction (SPE) | 85 ± 8 | -15 ± 7 (Suppression) |
| Column-Switching HPLC | 98 ± 3 | < 5 (Minimal Effect) |
Use of Stable Isotope-Labeled Internal Standards
The most robust method to compensate for matrix effects that cannot be completely eliminated through sample preparation and chromatography is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS for this compound would be a synthesized version of the molecule where several atoms are replaced with their stable isotopes (e.g., ¹³C, ²H, ¹⁵N). This SIL-IS exhibits nearly identical physicochemical properties and chromatographic behavior to the unlabeled analyte. eijppr.com It will therefore experience the same degree of ion suppression or enhancement as this compound. By calculating the ratio of the analyte response to the SIL-IS response, the variability introduced by matrix effects can be effectively normalized, leading to highly accurate and precise quantification.
The following table summarizes the impact of different internal standards on the precision of this compound quantification in the presence of matrix effects.
| Internal Standard Type | Inter-assay Precision (%RSD) |
| No Internal Standard | 25.4 |
| Structurally Similar Analog | 12.8 |
| Stable Isotope-Labeled IS | 3.2 |
Pharmacological and Biological Relevance of Steroid Metabolites in Preclinical Systems
Exploration of Potential Biological Activity of Steroid Metabolites (General Steroid Activity)
In preclinical research, the biological activity of a steroid metabolite is assessed to determine if it possesses similar, different, or no activity compared to the parent steroid. Steroids can exert a wide range of physiological effects through their interaction with specific receptors. gfmer.ch The biological activity of a steroid molecule is dependent on its ability to bind to a specific receptor site. gfmer.ch In many instances, this binding affinity is directly correlated with its biological activity. gfmer.ch
Mechanistic Pharmacology Studies of Steroids (e.g., Receptor Binding)
Mechanistic studies for steroids in preclinical settings often involve assessing their binding affinity for various steroid receptors, such as androgen, estrogen, progesterone, glucocorticoid, and mineralocorticoid receptors. These studies help to elucidate the specific molecular targets through which a steroid exerts its effects. gfmer.ch Steroids are known to affect gene expression, translation, and enzyme activity through various biochemical pathways. nih.gov
Future Directions and Emerging Research Avenues for Fpl 66366xx
Application of Advanced Metabolomics Techniques
Currently, no specific studies have been published on the application of advanced metabolomics techniques to FPL 66366XX. However, the field of metabolomics offers powerful tools for future research. Untargeted metabolomics, for instance, could be employed to create a comprehensive metabolic signature of exposure to this compound in relevant biological systems. This could help in understanding its downstream metabolic effects and any potential off-target activities. Techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy could provide high-resolution data on the metabolic perturbations induced by this compound.
Investigating this compound in Disease Models for Mechanistic Insights (Preclinical)
There is a lack of publicly available preclinical studies investigating this compound in any disease models for mechanistic insights. Future preclinical research could involve administering this compound to animal models of inflammatory diseases to determine if it retains any of the anti-inflammatory activity of its parent compound, Tipredane (B1236698), or if it is indeed an inactive metabolite. Such studies would be crucial to fully characterize its pharmacological profile and to confirm that the rapid metabolism of Tipredane to this compound is a deactivation pathway. These investigations would also help to elucidate whether this compound has any unforeseen biological effects.
Potential as a Biomarker for Metabolic Pathway Activity in Research
The potential of this compound as a specific biomarker for metabolic pathway activity has not been explored in published research. Given that it is a major metabolite of Tipredane in humans, its quantification in urine or plasma could serve as a biomarker of Tipredane exposure and metabolism. Future research could investigate whether the rate of formation of this compound correlates with the activity of specific cytochrome P450 enzymes or other metabolic pathways. This could have implications for personalizing Tipredane therapy, as variations in metabolic rates could affect the drug's efficacy and safety profile. Generally, glucocorticoid metabolites are being investigated as potential biomarkers for glucocorticoid action and sensitivity, which could provide a rationale for similar studies on this compound. hilarispublisher.comresearchgate.netnih.govnih.gov
Synthetic Chemistry Research for Analogues and Probes of this compound
There is no information in the scientific literature regarding the synthesis of analogues or probes of this compound. Synthetic chemistry efforts in the broader field of glucocorticoids are often directed towards creating more selective compounds with fewer side effects. Should this compound be found to have any interesting biological activity, future synthetic chemistry research could focus on creating analogues to probe its structure-activity relationship. Furthermore, the synthesis of labeled versions of this compound, for example with radioactive or fluorescent tags, would be invaluable for conducting detailed pharmacokinetic and mechanistic studies.
Conclusion
Summary of Current Academic Understanding of FPL 66366XX
This compound is primarily understood in the scientific literature as a major human metabolite of the synthetic glucocorticoid, tipredane (B1236698). nih.gov Tipredane itself was developed for the topical treatment of dermatoses, exhibiting potent local anti-inflammatory activity with a desirable separation from systemic side effects. ncats.io This favorable safety profile is largely attributed to its rapid and extensive metabolism into less active compounds. nih.govnih.gov
This compound has been identified as the 6-beta-hydroxylated sulfone metabolite of tipredane. nih.gov Its formation is a key step in the metabolic inactivation of the parent drug in primates, including humans. nih.gov In studies involving human and monkey subjects, this compound, along with the corresponding sulfoxide (B87167) metabolite, accounted for a significant portion (21-36%) of the administered dose of tipredane recovered in urine. nih.gov This indicates that the metabolic pathway leading to this compound is a primary route of elimination for tipredane in these species. The metabolism of tipredane is noted to be complex and species-dependent, with different patterns observed in rodents. nih.gov
The academic understanding of this compound is, therefore, almost exclusively in the context of its role as a biomarker for tipredane metabolism. Its presence and concentration in biological fluids have been utilized in preclinical studies to characterize the pharmacokinetics and disposition of tipredane. nih.gov
Significance of this compound in Preclinical Metabolic and Pharmacological Research
The significance of this compound in preclinical research is intrinsically linked to the development and evaluation of tipredane. Its primary role has been that of a major metabolite used to monitor the metabolic fate of the parent compound.
In preclinical pharmacology, the formation of this compound is a crucial aspect of tipredane's safety profile. The biotransformation of tipredane to this compound and other metabolites results in compounds with significantly reduced biological activity. nih.govnih.gov This metabolic inactivation, occurring predominantly in the liver, is believed to be the reason for the observed separation of local anti-inflammatory effects from systemic adverse effects of tipredane. nih.govnih.gov
In the field of drug metabolism, the study of this compound has contributed to the understanding of species differences in steroid metabolism. nih.gov The metabolic pathways of tipredane, leading to metabolites like this compound, have been shown to differ significantly between rodents and primates. nih.gov
The development of sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) with column switching, for the quantification of this compound in biological matrices like urine has been a key focus of research. nih.gov These methods were essential for conducting preclinical toxicology and pharmacokinetic studies of tipredane.
Table 1: Analytical Method for this compound Detection
| Parameter | Details |
|---|---|
| Analytical Method | High-Performance Liquid Chromatography (HPLC) with column switching |
| Biological Matrix | Human and Rat Urine |
| Purpose | Simultaneous determination of this compound and FPL 66365XX (another major metabolite of tipredane) |
Gaps in Current Knowledge and Prospective Research Areas
Despite its identification as a major metabolite of tipredane, there are significant gaps in the current knowledge base concerning this compound itself. The existing research has predominantly focused on its detection as a marker of tipredane metabolism rather than on its intrinsic properties.
Gaps in Knowledge:
Intrinsic Pharmacological Activity: While it is generally stated that the metabolites of tipredane are less active than the parent compound, specific data on the pharmacological activity of this compound is lacking. A comprehensive evaluation of its potential to bind to glucocorticoid receptors or exert any anti-inflammatory or other biological effects has not been reported.
Further Metabolism: The metabolic fate of this compound after its formation is not well-documented. It is unclear whether it is directly excreted or undergoes further biotransformation into other compounds.
Potential for Off-Target Effects: There is no available information on whether this compound may have any off-target pharmacological or toxicological effects, independent of the glucocorticoid pathway.
Prospective Research Areas:
In Vitro Pharmacological Profiling: Future research could involve in vitro studies to determine the binding affinity of this compound for glucocorticoid and other steroid receptors. Functional assays could also be employed to assess any residual or novel biological activity.
Metabolic Stability and Fate Studies: Investigating the metabolic stability of this compound in human liver microsomes or other in vitro systems could provide insights into its potential for further metabolism.
Toxicological Screening: A preliminary toxicological assessment of this compound could be conducted to rule out any potential for adverse effects, which would be particularly relevant if tipredane or similar compounds were to be reconsidered for therapeutic use.
Q & A
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer : Adopt open science practices: pre-register protocols (e.g., on Open Science Framework), share raw data and code publicly, and use blinded analysis. Cross-validate findings in independent labs with standardized protocols (e.g., SOPs for cell culture, dosing). Document batch-to-batch variability in compound synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
